Uzarin (CAS 20231-81-6) is a highly specialized cardenolide glycoside (uzarigenin 3-β-sophoroside) primarily derived from the roots of Xysmalobium undulatum. Unlike classical cardiotonic steroids, Uzarin features a distinct stereochemical configuration that significantly alters its binding affinity to the Na+/K+-ATPase pump, resulting in a unique pharmacological profile with markedly lower cardiac toxicity [1]. In industrial and laboratory procurement, high-purity Uzarin (≥95.0% HPLC) is primarily sourced as an indispensable analytical reference standard for phytopharmaceutical quality control, a non-cytotoxic structural analog for structure-activity relationship (SAR) drug discovery, and a specialized modulator for gastrointestinal epithelial transport research .
Substituting Uzarin with more common cardiac glycosides like digoxin or ouabain fundamentally compromises experimental integrity and safety. While they share a cardenolide core, digoxin and ouabain exhibit profound systemic cardiotoxicity and potent cytotoxicity, whereas Uzarin lacks apoptotic induction in standard cell lines and exerts its primary effects via the localized reduction of active chloride secretion [1]. Furthermore, attempting to use crude Xysmalobium undulatum extracts as a cheaper substitute for analytical workflows is unviable; crude botanical matrices exhibit extreme natural variability in Uzarin content—ranging from 17.8 to 139.9 mg/g—making the procurement of the high-purity Uzarin standard strictly necessary for reliable spectroscopic calibration, batch-to-batch reproducibility, and clinical cross-reactivity troubleshooting [2].
In comparative in vitro screening, Uzarin and its aglycone (uzarigenin) demonstrate a profoundly different cytotoxicity profile compared to typical 5-beta cardenolides. While potent cardenolides like calotropin exhibit extreme cytotoxicity (IC50 of ~0.06 µM against KB cells), uzarigenin shows an IC50 of ~9.61 µM [1]. Furthermore, intact Uzarin does not inhibit cell proliferation or induce apoptosis in 143B osteosarcoma cells . This stark quantitative difference makes Uzarin an essential non-cytotoxic structural baseline for evaluating the apoptotic mechanisms of novel cardiac glycosides.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
| Target Compound Data | ~9.61 µM (uzarigenin) / No apoptotic induction (Uzarin) |
| Comparator Or Baseline | Calotropin (IC50 ~0.06 µM) |
| Quantified Difference | >150-fold lower cytotoxicity compared to potent classical cardenolides. |
| Conditions | In vitro cell viability assays (KB cells and 143B osteosarcoma cells) |
Procurement of Uzarin is critical for drug discovery workflows requiring a structurally matched, non-cytotoxic negative control for cardenolide library screening.
Uzarin specifically binds to the Na+/K+-ATPase pump with a distinct affinity profile (Kd ranging from 1 µM in pig kidney to 4.3 µM in guinea pig heart) [1]. In Ussing chamber studies utilizing HT-29/B6 colonic epithelial monolayers, the application of Uzarin moderately inhibits the nystatin-induced short-circuit current (ISC) rise, whereas the classical inhibitor ouabain (at 100 µM) provides a much stronger, near-complete inhibition [1]. This demonstrates that Uzarin acts as a moderate modulator of active chloride secretion rather than a complete, toxic arrester of the pump.
| Evidence Dimension | Inhibition of nystatin-induced short-circuit current (ISC) |
| Target Compound Data | Moderate, partial inhibition of ISC rise (Kd 1-4.3 µM for Na+/K+-ATPase) |
| Comparator Or Baseline | Ouabain (100 µM) |
| Quantified Difference | Ouabain exerts a significantly stronger, near-total inhibition of the Na+/K+-ATPase-driven ISC rise compared to the modulatory effect of Uzarin. |
| Conditions | HT-29/B6 colonic epithelial cell monolayers mounted in Ussing chambers |
Researchers must select Uzarin over ouabain when studying the targeted reduction of active intestinal chloride secretion without inducing lethal cellular toxicity.
The procurement of high-purity Uzarin is absolute for the standardization of commercial antidiarrheal herbal remedies. Quantitative analysis reveals that crude Xysmalobium undulatum extracts suffer from extreme natural variability, with Uzarin marker concentrations fluctuating between 17.8 and 139.9 mg/g (dry weight) depending on the geographic source [1]. Utilizing a pure Uzarin reference standard allows for the establishment of robust Mid-Infrared Partial Least Squares (MIR-PLS) calibration models, achieving a highly accurate root mean square error of prediction (RMSEP) of 7.9 mg/g and a coefficient of determination (R2) of 0.939 [1].
| Evidence Dimension | Marker compound concentration variability |
| Target Compound Data | High-purity Uzarin standard (≥95% HPLC) provides absolute baseline |
| Comparator Or Baseline | Crude Xysmalobium undulatum root extract |
| Quantified Difference | Crude extracts exhibit up to an 8-fold variance (17.8 to 139.9 mg/g) in active marker content. |
| Conditions | HPTLC, LC-MS, and MIR-PLS spectroscopic quantification workflows |
Industrial quality control laboratories must procure the pure Uzarin standard to ensure batch-to-batch reproducibility and regulatory compliance of botanical formulations.
Due to the extreme natural variability of the raw botanical matrix, high-purity Uzarin is the mandatory analytical standard for HPTLC, LC-MS, and MIR-PLS calibration in the commercial manufacturing of antidiarrheal and spasmolytic formulations [1].
Uzarin exhibits significant cross-reactivity with conventional digoxin and digitoxin immunoassays, producing digitalis-like serum levels (DLSL). Procurement of the pure standard is essential for clinical chemistry labs to calibrate assays and rule out false-positive digoxin poisoning in patients consuming herbal remedies.
Because Uzarin and its aglycone demonstrate >150-fold lower cytotoxicity than potent analogs like calotropin and lack apoptotic induction, it is the optimal non-cytotoxic structural control for structure-activity relationship (SAR) studies targeting the Na+/K+-ATPase pump [2].
Uzarin is the preferred compound for in vitro Ussing chamber studies aimed at investigating the non-toxic modulation of active chloride secretion, offering a safer experimental profile than the complete pump arrest caused by ouabain [3].